molecular formula C21H23NO5 B3943067 1-OXO-1-PHENYLPROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE

1-OXO-1-PHENYLPROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B3943067
M. Wt: 369.4 g/mol
InChI Key: WPRIGGMPNNRORF-UHFFFAOYSA-N
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Description

1-OXO-1-PHENYLPROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE is a chemical compound with potential applications in various fields of scientific research. It is known for its unique structure, which combines a phenylpropanone moiety with an ethoxyphenylcarbamoyl group. This compound is of interest due to its potential biological activity and its use in synthetic chemistry.

Preparation Methods

The synthesis of 1-OXO-1-PHENYLPROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE involves several steps. One common method includes the reaction of 1-oxo-1-phenylpropan-2-yl chloride with 3-[(4-ethoxyphenyl)carbamoyl]propanoic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-OXO-1-PHENYLPROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the carbamoyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-OXO-1-PHENYLPROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-OXO-1-PHENYLPROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-OXO-1-PHENYLPROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE can be compared with other similar compounds, such as:

    1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate: This compound has a similar structure but contains an indole group instead of an ethoxyphenyl group.

    3-[(1-oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid: This compound lacks the ethoxy group and has different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 4-(4-ethoxyanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-3-26-18-11-9-17(10-12-18)22-19(23)13-14-20(24)27-15(2)21(25)16-7-5-4-6-8-16/h4-12,15H,3,13-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRIGGMPNNRORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)OC(C)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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